Cyclo-Somatostatin acetate

Somatostatin Receptor Pharmacology GPCR Antagonist Profiling Receptor Subtype Selectivity

Procure Cyclo-Somatostatin acetate (CAS 211056-95-0) as your definitive pan-somatostatin receptor (SSTR) antagonist. Unlike clinical agonists (Octreotide) or subtype-selective blockers (CYN-154806), this cyclic peptide neutralizes endogenous somatostatin tone across SSTR1, SSTR2, SSTR3, and SSTR5, making it uniquely essential for experiments demanding complete pathway inhibition rather than activation. Validated in peer-reviewed studies to decrease ALDH+ cancer stem cell populations and block somatostatin-modulated neuronal excitability. Ensure you include naloxone controls in GI smooth muscle assays due to documented opioid agonist activity. Select this research-grade acetate salt for its enhanced conformational stability over linear fragments.

Molecular Formula C46H61N7O8
Molecular Weight 840.0 g/mol
CAS No. 211056-95-0
Cat. No. B6303685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo-Somatostatin acetate
CAS211056-95-0
Molecular FormulaC46H61N7O8
Molecular Weight840.0 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O
InChIInChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36+,37+,38-,40+;/m1./s1
InChIKeyIJKZEUWXCAHBPS-JZXGHADUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo-Somatostatin acetate (CAS 211056-95-0) – Core Compound Profile for Somatostatin Receptor Research


Cyclo-Somatostatin acetate (CAS 211056-95-0) is a synthetic cyclic peptide analog of the endogenous hormone somatostatin . It functions as a non-selective antagonist at somatostatin receptors (SSTRs), particularly inhibiting SSTR1 signaling . The compound's constrained cyclic structure confers enhanced conformational stability compared to linear somatostatin fragments, making it a widely utilized tool for dissecting SSTR-mediated pathways in vitro and in vivo . The acetate salt form (molecular weight ~840 g/mol) is supplied as a research-grade reagent for applications spanning oncology, neuroscience, and endocrinology .

Cyclo-Somatostatin acetate: Why Receptor Antagonism Profile Dictates Non-Interchangeability with Agonists or Subtype-Selective Agents


Generic substitution among somatostatin analogs is scientifically invalid due to profound functional divergence at the receptor level. Cyclo-Somatostatin acetate is a functional antagonist that blocks SSTR signaling, whereas clinically used analogs like Octreotide and Pasireotide are agonists that activate the same receptors [1]. Moreover, selective antagonists such as CYN-154806 (SSTR2-specific) cannot replicate the broad, non-selective antagonism profile of Cyclo-Somatostatin across multiple subtypes including SSTR1, SSTR2, SSTR3, and SSTR5 [2]. This pharmacologic divergence translates into opposite or qualitatively distinct effects on cellular proliferation, hormone secretion, and neuronal excitability, rendering the compound uniquely suited for experiments where endogenous somatostatin tone must be neutralized rather than mimicked [3].

Quantitative Differentiation of Cyclo-Somatostatin acetate: Head-to-Head Receptor Binding and Functional Antagonism Data


Broad-Spectrum Antagonism vs. Subtype-Selective SSTR2 Blockade: Comparative pIC50 Profiling Across Human Recombinant Receptors

Cyclo-Somatostatin acetate functions as a non-selective SSTR antagonist, in stark contrast to the highly selective SSTR2 antagonist CYN-154806. While precise pIC50 values for Cyclo-Somatostatin at all subtypes are not uniformly reported, its functional antagonism is evident across SSTR1, SSTR2, SSTR3, and SSTR5 . CYN-154806, a cyclic octapeptide comparator, exhibits high potency and selectivity for human recombinant sst2 receptors (pIC50 8.58), with affinity at other subtypes being at least 100-fold lower (pIC50 5.41–6.48) [1]. This selective profile makes CYN-154806 unsuitable for studies requiring pan-SSTR blockade, whereas Cyclo-Somatostatin provides broad-spectrum inhibition [2].

Somatostatin Receptor Pharmacology GPCR Antagonist Profiling Receptor Subtype Selectivity

Functional Antagonism in Cancer Stem Cell Models: Direct Comparison with Octreotide Agonist Activity

In a colorectal cancer (CRC) model, Cyclo-Somatostatin (cycloSST) treatment inhibited SSTR1 signaling and decreased cell proliferation, ALDH+ cell population size, and sphere-formation. This functional antagonism contrasts with the effect of exogenous somatostatin (SST), which suppressed proliferation but did not affect ALDH+ population size or viability [1]. Furthermore, the clinically used SSTR agonist Octreotide exhibits potent agonism at SSTR2 (IC50 0.81 nM) and SSTR5 (IC50 0.35 nM), effects that are directly opposite to the antagonism of Cyclo-Somatostatin [2]. These opposing functional outcomes underscore the necessity of using an antagonist, not an agonist, to probe the role of endogenous somatostatin tone in maintaining cancer stem cell quiescence.

Colorectal Cancer Cancer Stem Cells SSTR1 Signaling Functional Antagonism

Neuronal Excitability Modulation: Cyclo-SST Antagonism vs. Endogenous Somatostatin Agonism

In hippocampal slice preparations, the SSTR antagonist cyclo-SST (Cyclo-Somatostatin) completely suppressed the inhibitory effect of O-LM interneuron-released somatostatin on pyramidal neuron excitability, whereas the absence of the antagonist allowed sustained inhibition [1]. This demonstrates that cyclo-SST effectively blocks endogenous somatostatin signaling in a physiologically relevant neuronal circuit. In contrast, SSTR agonists like Octreotide would mimic and enhance, rather than block, this inhibitory tone [2]. The use of cyclo-SST as a control is thus essential to confirm that observed effects are specifically mediated by SSTR activation rather than off-target mechanisms.

Neuroscience Synaptic Transmission Hippocampal Interneurons

Tissue-Specific Anomaly: Lack of SSTR Antagonism and Emergence of Opioid Agonism in Gut Preparations

A critical finding for experimental design is that Cyclo-Somatostatin (CSST) fails to act as an SSTR antagonist in guinea-pig small intestine, where it instead exerts naloxone-sensitive opioid agonist activity (EC50 ~0.3-1 µM) [1]. In direct comparison, the selective SSTR2 antagonist CYN-154806 (3 µM) did attenuate somatostatin's inhibitory effect and did not produce opioid-mediated inhibition [1]. Furthermore, unlike in neuronal or cancer cell models, CSST did not block somatostatin's actions in this tissue [1]. This tissue-specific divergence means that Cyclo-Somatostatin cannot be used as a reliable SSTR antagonist in all systems, and its off-target opioid effects must be controlled for with naloxone.

Gastrointestinal Pharmacology Opioid Receptors Off-Target Effects Assay Validation

Optimal Use Cases for Cyclo-Somatostatin acetate: Where Its Non-Selective Antagonist Profile Delivers Decisive Value


Global Suppression of Endogenous Somatostatin Tone in Mixed Cell Populations or Intact Tissues

Utilize Cyclo-Somatostatin acetate (1-10 µM) as a pan-SSTR antagonist in vitro or in vivo to neutralize endogenous somatostatin signaling. This is essential for studying the basal role of somatostatin in regulating hormone secretion, cell proliferation, or immune responses. Unlike subtype-selective antagonists (e.g., CYN-154806), Cyclo-Somatostatin ensures blockade across SSTR1, SSTR2, SSTR3, and SSTR5, providing a more complete inhibition of endogenous tone [1].

Investigating SSTR1-Mediated Cancer Stem Cell Quiescence in Colorectal Cancer Models

Employ Cyclo-Somatostatin acetate to probe the role of SSTR1 signaling in maintaining the ALDH+ cancer stem cell population in CRC cell lines and primary tumor tissues. As demonstrated in peer-reviewed studies, treatment with cycloSST decreases cell proliferation, ALDH+ cell population size, and sphere-formation, validating its use as a functional antagonist to disrupt the paracrine feedback loop between neuroendocrine cells and cancer stem cells [2].

Confirming SSTR-Mediated Neuromodulation in Electrophysiology and Behavioral Studies

Apply Cyclo-Somatostatin acetate as a control antagonist to verify that observed effects of somatostatin or its agonists are specifically mediated through SSTRs. This is critical in neuroscience research where somatostatin modulates neuronal excitability and synaptic plasticity. For example, in hippocampal slice recordings, cyclo-SST blocked the inhibitory effect of endogenous somatostatin released from O-LM interneurons, confirming receptor specificity [3].

Negative Control or Exclusion Criterion for Gastrointestinal Smooth Muscle Research

Do not use Cyclo-Somatostatin acetate as a primary SSTR antagonist in guinea-pig or rat gastrointestinal smooth muscle preparations due to its documented opioid agonist activity and failure to block somatostatin effects in this tissue. Instead, employ CYN-154806 for SSTR2-selective antagonism, and always include naloxone controls when Cyclo-Somatostatin is used to account for potential opioid-mediated confounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo-Somatostatin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.